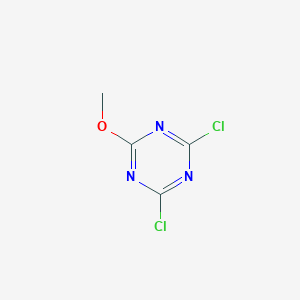
(1S,2S)-2-Aminocyclohexanol
Descripción general
Descripción
(1S,2S)-2-Aminocyclohexanol, also known as 2-amino-1,2-cyclohexanol, is an organic compound that belongs to the cyclohexanol family. It is a colorless, water-soluble liquid with a faint odor. It is used in many industries, such as pharmaceuticals, agrochemicals, and fine chemicals. In the pharmaceutical industry, it is used as an intermediate in the synthesis of various drugs, such as antibiotics, anti-inflammatory drugs, and anticonvulsants. In agrochemicals, it is used as a precursor for the synthesis of herbicides, insecticides, and fungicides. In fine chemicals, it is used as a starting material for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Asymmetric Catalysis and Ligand Preparation : Schiffers et al. (2006) developed a protocol for the resolution of racemic 2-aminocyclohexanol derivatives, which are used as ligands in asymmetric catalysis. These derivatives are involved in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations of aryl ketones, leading to products with high enantiomeric excess (ee) Schiffers et al., 2006.
Improved and Efficient Process for Scalable Preparation : Xue et al. (2014) reported an improved process for the scalable preparation of optically pure (1R,2R) and (1S,2S) trans-2-aminocyclohexanols. This process involves the use of hot water to promote aminolysis of cyclohexene oxide by benzylamine, followed by resolution with mandelic acid Xue et al., 2014.
pH-triggered Conformational Changes : Samoshin et al. (2004) investigated trans-2-aminocyclohexanols as pH-triggers for conformationally controlled crowns and podands. Protonation of these molecules leads to significant conformational changes, which are useful for pH-induced conformational switching Samoshin et al., 2004.
Enzymatic Preparation for Industrial Use : Takada et al. (1994) developed an industrially practical method for the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate, resulting in enantiomerically pure (1R,2R)- and (1S,2S)-2-aminocyclohexanols using Pseudomonas cepacia lipase Takada et al., 1994.
Optical Determination of Enantiomeric Excess : Herrera et al. (2019) demonstrated the use of dynamic-covalent assemblies for rapid optical analysis of enantiomeric excess (ee), diastereomeric excess (de), and yield, using 2-aminocyclohexanol as a test-bed analyte Herrera et al., 2019.
Ammonolysis of 1,2-Epoxycyclohexane and trans-2-Bromocyclohexanol : Hawkins and Bannard (1958) optimized the preparation of trans-2-aminocyclohexanol by ammonolysis of 1,2-epoxycyclohexane or trans-2-bromocyclohexanol under specific conditions, minimizing secondary amine formation Hawkins & Bannard, 1958.
Propiedades
IUPAC Name |
(1S,2S)-2-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74111-21-0 | |
| Record name | (1S,2S)-2-aminocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (1S,2S)-2-Aminocyclohexanol used in asymmetric synthesis?
A1: (1S,2S)-2-Aminocyclohexanol serves as a valuable chiral auxiliary in asymmetric synthesis, particularly for creating P-stereogenic phosphine oxides. [] It achieves this by first reacting with phosphorus-containing compounds to form a diastereomerically pure oxazaphospholidine intermediate. This intermediate then undergoes stereoselective reactions, ultimately leading to the desired chiral phosphine oxide after cleavage of the auxiliary. []
Q2: Why is (1S,2S)-2-Aminocyclohexanol particularly useful for preparing P-stereogenic compounds?
A2: The use of (1S,2S)-2-Aminocyclohexanol allows for the synthesis of both enantiomers of a target phosphine oxide. [] When a pentavalent phosphorus (P(V)) precursor is used, one diastereomer of the oxazaphospholidine intermediate forms. Conversely, using a trivalent phosphorus (P(III)) precursor results in the opposite diastereomer. This flexibility provides synthetic chemists with a powerful tool for accessing a wider range of chiral phosphorus compounds. []
Q3: Beyond phosphine synthesis, are there other applications for (1S,2S)-2-Aminocyclohexanol?
A3: Yes, (1S,2S)-2-Aminocyclohexanol can be used as a building block for chiral ligands. For instance, it can be condensed with 2-hydroxy-1-naphthalenecarboxaldehyde to create Schiff base ligands. [] These ligands have proven valuable in forming unique homochiral Cu6Dy3 heterometallic cluster complexes with potential applications in materials science. []
Q4: Is there a method to obtain enantiomerically pure (1R,2R)- and (1S,2S)-2-Aminocyclohexanol?
A4: Yes, researchers have developed an enzymatic method utilizing Pseudomonas cepacia lipase. [] This enzyme catalyzes the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate, allowing for the isolation of both (1R,2R)- and (1S,2S)-2-Aminocyclohexanol in enantiomerically pure forms. [] This enzymatic approach provides a sustainable and efficient way to access these important chiral building blocks.
Q5: What is the significance of using (1S,2S)-2-Aminocyclohexanol derived ligands in material science?
A5: The incorporation of (1S,2S)-2-Aminocyclohexanol derived Schiff base ligands into metal clusters has led to the creation of materials with unique magneto-optical properties. [] For example, the resulting Cu6Dy3 complexes exhibit single-molecule magnet behavior and a strong magneto-optical Faraday effect. [] These properties make these materials attractive for potential applications in high-density data storage and quantum computing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B150802.png)
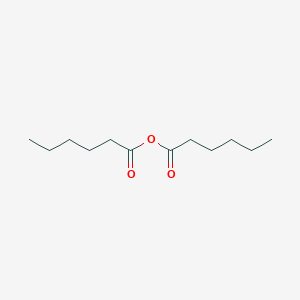
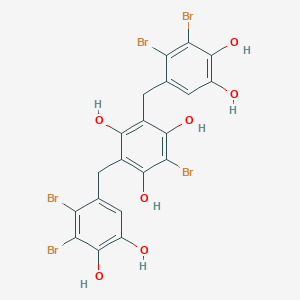
![N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B150807.png)

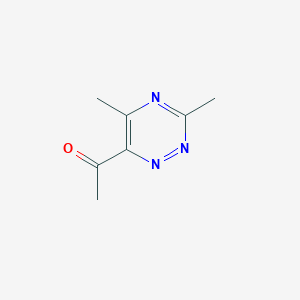
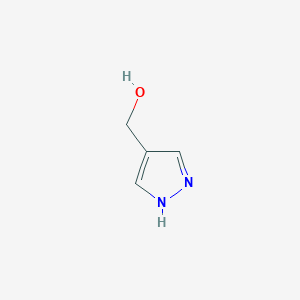
![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)

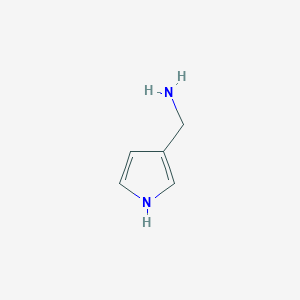
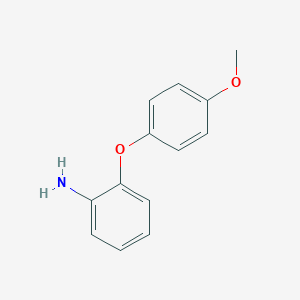
![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)
